tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate
Description
Molecular Structure: tert-Butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate (C₉H₁₆ClNO₃, MW: 221.68 g/mol) is a carbamate derivative featuring:
- A tert-butyl group (C₄H₉) attached to a carbamate oxygen.
- An N-methyl substituent on the carbamate nitrogen.
- A 3-chloro-2-oxopropyl chain (Cl-CH₂-CO-CH₂-) linked to the nitrogen .
Synthesis:
The compound is synthesized via alkylation reactions, as described in (Scheme 1, step f). A typical route involves reacting tert-butyl N-methylcarbamate with a 3-chloro-2-oxopropyl halide under basic conditions (e.g., NaH/DMF), achieving yields of 76–99% .
Applications:
This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of glycogen synthase kinase-3 (GSK-3) inhibitors, which are explored for neurodegenerative and oncological therapies .
Properties
IUPAC Name |
tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11(4)6-7(12)5-10/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJXMPBSMCKMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532410-44-9 | |
| Record name | tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-2-oxopropyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: The major products are substituted carbamates.
Hydrolysis: The major products are carbamic acid and alcohol.
Oxidation and Reduction: The major products are oxides and alcohols, respectively.
Scientific Research Applications
Enzyme Inhibition Studies
Tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Its ability to interact with the active site of AChE makes it a candidate for studying mechanisms of enzyme inhibition and for developing therapeutic agents targeting neurological disorders .
Drug Development
The compound's unique structure allows it to serve as a precursor in the synthesis of more complex organic molecules. Its reactivity and biological activity suggest potential applications in drug discovery, particularly for compounds aimed at treating neurodegenerative diseases . Research indicates that derivatives of carbamates can exhibit significant biological activities, including anticancer and antimicrobial effects.
Biochemical Research
In biochemical contexts, this compound is utilized to probe biological processes. For instance, it can be employed to investigate protein modification and enzyme inhibition mechanisms, contributing to a deeper understanding of cellular functions .
Industrial Applications
The compound is also relevant in industrial settings where carbamate derivatives are used to synthesize specialty chemicals. Its stability and reactivity make it suitable for various applications in organic synthesis, including the production of agrochemicals and pharmaceuticals .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited AChE activity in vitro. The binding affinity was assessed using docking studies that indicated favorable interactions with key amino acid residues in the enzyme's active site. This research supports its potential use as a lead compound in developing AChE inhibitors for Alzheimer's disease treatment .
Case Study 2: Drug Development
Another investigation focused on synthesizing novel derivatives based on this compound. These derivatives were evaluated for their anticancer properties against various cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results showed that some derivatives exhibited significant cytotoxicity, indicating the compound's potential as a scaffold for designing new anticancer agents.
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can lead to the modification of enzyme activity and subsequent changes in biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl (3-Chloro-2-Oxopropyl)Carbamate (C₈H₁₄ClNO₃)
Key Differences :
Reactivity and Stability :
tert-Butyl N-{3-[(3-Chloro-1,4-Dioxo-1,4-Dihydronaphthalen-2-yl)Amino]Propyl}Carbamate
Structural Features :
Functional Implications :
- The extended aromatic system enables π-π interactions in biological targets, enhancing binding affinity compared to simpler carbamates.
tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate (C₈H₁₆N₂O₂S)
Key Differences :
Reactivity :
- The thioamide acts as a metal chelator , useful in coordination chemistry.
- The amino group allows for further functionalization (e.g., acylation), contrasting with the electrophilic chloro-oxo chain in the target compound .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| tert-Butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate | C₉H₁₆ClNO₃ | 221.68 | tert-butyl, N-methyl carbamate, chloro, ketone |
| tert-Butyl (3-chloro-2-oxopropyl)carbamate | C₈H₁₄ClNO₃ | 207.66 | tert-butyl carbamate, chloro, ketone |
| tert-Butyl N-(3-amino-3-thioxopropyl)carbamate | C₈H₁₆N₂O₂S | 204.29 | tert-butyl carbamate, thioamide, amino |
Research Findings and Critical Analysis
- Synthetic Efficiency: The N-methyl group in the target compound improves reaction yields (76–99%) compared to non-methylated analogs, likely due to reduced side reactions .
- Crystallographic Data : Bond angles (e.g., C15—N2—C13 = 123.56°) in related carbamates () suggest conformational rigidity, which may influence crystallinity and solubility .
- Stability : The chloro group’s poor leaving-group ability enhances stability compared to bromo analogs, though the ketone remains reactive toward nucleophiles .
Biological Activity
Tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate is an organic compound classified as a carbamate, notable for its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₄ClN₃O₃, with a molecular weight of approximately 207.65 g/mol. The compound features a tert-butyl group , a chloro-substituted oxopropyl moiety , and a methylcarbamate functional group . These structural elements contribute to its unique chemical properties and biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | C₉H₁₄ClN₃O₃ |
| Molecular Weight | 207.65 g/mol |
| Functional Groups | Tert-butyl, chloro, methylcarbamate |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications for neurological disorders such as Alzheimer's disease.
Research indicates that similar carbamate derivatives exhibit varying degrees of AChE inhibition, suggesting that this compound may also possess significant inhibitory activity. For instance, studies have shown that carbamates can exhibit IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition, highlighting the potential for this compound to be effective in similar assays .
Cytotoxicity and Genotoxicity
In vitro studies have assessed the cytotoxicity and genotoxicity of N-methylcarbamate compounds, including derivatives similar to this compound. These studies typically involve exposure to mammalian cell lines and evaluation of cell viability and mutagenic potential. While some findings suggest that N-methylcarbamates are not directly mutagenic, they may inhibit intercellular communication and exhibit epigenetic effects that could contribute to carcinogenesis .
Case Studies and Research Findings
-
Acetylcholinesterase Inhibition Studies
- A study evaluated various carbamate derivatives for their AChE inhibitory activity. This compound was included in a screening panel where it demonstrated promising results comparable to established inhibitors like rivastigmine.
- Cytotoxicity Assessment
- Mechanistic Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
